Resorufin beta-D-galactopyranoside

描述

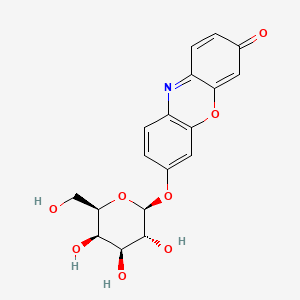

Structure

3D Structure

属性

IUPAC Name |

7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO8/c20-7-14-15(22)16(23)17(24)18(27-14)25-9-2-4-11-13(6-9)26-12-5-8(21)1-3-10(12)19-11/h1-6,14-18,20,22-24H,7H2/t14-,15+,16+,17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QULZFZMEBOATFS-DISONHOPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC3C(C(C(C(O3)CO)O)O)O)OC4=CC(=O)C=CC4=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)OC4=CC(=O)C=CC4=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30241747 | |

| Record name | Resorufin galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30241747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95079-19-9 | |

| Record name | Resorufin galactopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095079199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Resorufin galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30241747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Resorufin beta-D-galactopyranoside CAS 95079-19-9 chemical properties

Resorufin -D-galactopyranoside (CAS 95079-19-9): A Comprehensive Technical Guide on Mechanistic Properties and Advanced Assay Applications

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

As a Senior Application Scientist, I frequently evaluate fluorogenic substrates to optimize high-throughput screening (HTS) and ultra-sensitive diagnostic assays. Among the repertoire of

Physicochemical Profile and Structural Dynamics

Resorufin

Table 1: Core Physicochemical Properties

| Property | Value | Causality / Practical Implication |

| CAS Number | 95079-19-9 | Unique chemical identifier for procurement and safety tracking[2]. |

| Molecular Weight | 375.33 g/mol | Small molecule; readily diffuses in live-cell and bulk lysate assays[2]. |

| Molecular Formula | C18H17NO8 | Defines the stoichiometric mass for precise molarity calculations[2]. |

| Solubility | DMSO (up to 50 mM) | Requires organic solvent for stock; ensures complete dissolution before aqueous dilution. |

| Excitation / Emission | ~571-573 nm / 585 nm | Red-shifted fluorescence minimizes auto-fluorescence background from biological matrices. |

| Storage Conditions | -20°C, desiccated, dark | Prevents spontaneous non-enzymatic hydrolysis and photobleaching. |

Mechanistic Principles of Action

The fundamental advantage of Res-Gal over other substrates (such as Fluorescein di-

When

Single-step enzymatic hydrolysis of Resorufin β-D-galactopyranoside.

Applications in Advanced Assay Platforms

Single-Molecule Arrays (Simoa) for Biomarker Detection

In neurodegenerative disease research, detecting ultra-low concentrations of biomarkers (e.g., Amyloid-

Causality of Substrate Choice: The femtoliter confinement means that a single

Simoa digital ELISA workflow utilizing Res-Gal for single-molecule counting.

Lysosomal Storage Disorders & SEE-Tx

For conditions like GM1 gangliosidosis (a GLB1-related disorder caused by

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity and reproducibility, the following protocols are designed with built-in validation steps.

Protocol 1: High-Sensitivity In Vitro -Galactosidase Activity Assay

This protocol is optimized for evaluating enzyme kinetics or screening inhibitors/chaperones[6].

-

Step 1: Reagent Preparation

-

Action: Dissolve Res-Gal in anhydrous DMSO to create a 10 mM stock[7]. Store in single-use aliquots at -20°C.

-

Causality: Anhydrous DMSO prevents premature aqueous hydrolysis. Single-use aliquots prevent freeze-thaw degradation, ensuring a consistent day-to-day baseline fluorescence.

-

-

Step 2: Buffer Optimization

-

Action: Dilute the enzyme and substrate in a reaction buffer specific to the enzyme source (e.g., 100 mM Sodium Citrate, pH 4.5 for human lysosomal

-Gal; 100 mM Sodium Phosphate, pH 7.3 for E. coli -

Causality:

-Galactosidase is highly pH-dependent. Mismatching the pH to the isoform will artificially depress

-

-

Step 3: Reaction Initiation

-

Action: Mix 50 µL of enzyme/lysate with 50 µL of working substrate solution (e.g., 50 µM final concentration) in a black 96-well microplate. Incubate at 37°C for 15-30 minutes.

-

Causality: Black plates prevent well-to-well optical crosstalk (light scattering), which is critical for maintaining a high signal-to-noise ratio in fluorescence assays.

-

-

Step 4: Reaction Termination & Signal Maximization

-

Action: Add 50 µL of Stop Buffer (1 M Sodium Carbonate, pH 11.0).

-

Causality: This step is a self-validating mechanism . The high pH simultaneously denatures the enzyme (stopping the reaction precisely) and shifts the equilibrium of resorufin (pKa ~5.8) entirely to its deprotonated, maximally fluorescent anionic state.

-

-

Step 5: Detection

-

Action: Read fluorescence at Ex 573 nm / Em 585 nm.

-

Table 2: Substrate Comparison for Assay Design

| Substrate | Cleavage Steps | Excitation / Emission | Primary Application | Limitation |

| Res-Gal | Single | 573 nm / 585 nm | Single-molecule assays, HTS | Requires DMSO for stock |

| FDG | Double | 490 nm / 514 nm | Flow cytometry (FACS) | Biphasic kinetics |

| MUG | Single | 365 nm / 450 nm | Routine ELISA | UV excitation causes high background |

Conclusion

Resorufin

References

-

National Institutes of Health (NIH) - PubChem. "Resorufin galactopyranoside | C18H17NO8 | CID 125273". Available at: [Link]

-

Gain Therapeutics. "Insights into the mechanism of action of structurally targeted allosteric regulators for the treatment of GLB1-related disorders". Available at: [Link]

-

bioRxiv. "Single-molecule characterisation of soluble beta-amyloid aggregate binding by Aducanumab, Lecanemab, Gantenerumab, and Donanemab". Available at: [Link]

-

National Institutes of Health (NIH) - PMC. "Validation of a highly sensitive HaloTag-based assay to evaluate the potency of a novel class of allosteric β-Galactosidase correctors". Available at: [Link]

- Google Patents. "WO2020193500A1 - Use of a ps396 assay to diagnose tauophaties".

Sources

- 1. RESORUFIN BETA-D-GALACTOPYRANOSIDE | 95079-19-9 [chemicalbook.com]

- 2. Resorufin galactopyranoside | C18H17NO8 | CID 125273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. WO2020193500A1 - Use of a ps396 assay to diagnose tauophaties - Google Patents [patents.google.com]

- 5. gaintherapeutics.com [gaintherapeutics.com]

- 6. Validation of a highly sensitive HaloTag-based assay to evaluate the potency of a novel class of allosteric β-Galactosidase correctors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Resorufin beta-D-galactopyranoside *CAS 95079-19-9* | AAT Bioquest [aatbio.com]

Mechanism of Action: Resorufin β-D-Galactopyranoside Hydrolysis by β-Galactosidase

An In-Depth Technical Whitepaper for Researchers and Drug Development Professionals

The Biochemical Imperative

Beta-galactosidase (

Resorufin

Catalytic Mechanism of Action: Double-Displacement Hydrolysis

The hydrolysis of RBG by

-

Substrate Binding: RBG initially binds in a "shallow" mode before migrating deeper into the active site, positioning the galactosyl moiety adjacent to the catalytic residues[1].

-

Galactosylation (First Displacement): Glu461 acts as a general acid, donating a proton to the glycosidic oxygen linking the galactose to the resorufin aglycone. Simultaneously, Glu537 acts as a nucleophile, attacking the anomeric carbon (C1) of the galactose ring. This concerted action forms a planar oxocarbenium ion-like transition state, culminating in a covalent

-D-galactosyl-enzyme intermediate and the immediate release of the free resorufin fluorophore[1]. -

Degalactosylation (Second Displacement): Glu461, now acting as a general base, abstracts a proton from an incoming water molecule. The activated water molecule attacks the covalent intermediate, forming a second oxocarbenium ion-like transition state. This breaks the covalent bond with Glu537, releasing

-D-galactose and restoring the enzyme to its original state[1].

Double-displacement retaining mechanism of beta-galactosidase hydrolyzing RBG.

Photophysical Properties and Substrate Kinetics

RBG possesses distinct photophysical advantages. The intact substrate is orange-yellow and non-fluorescent. Upon enzymatic cleavage, the released resorufin exhibits a strong red fluorescence with excitation at ~571 nm and emission at ~585 nm. This long-wavelength emission significantly reduces background autofluorescence from cellular lysates or small-molecule libraries compared to blue/green fluorophores (e.g., coumarin or fluorescein derivatives).

Table 1: Quantitative Comparison of β-Galactosidase Substrates

| Substrate | Hydrolysis Steps | Excitation (nm) | Emission (nm) | Key Application |

| ONPG | 1 (Colorimetric) | 420 (Absorbance) | N/A | Routine bacterial lacZ screening |

| FDG | 2 (Fluorogenic) | 490 | 512 | Flow cytometry (FACS) |

| MUG | 1 (Fluorogenic) | 360 | 460 | In vitro low-background assays |

| Res-gal (RBG) | 1 (Fluorogenic) | 571 | 585 | HTS, Single-molecule kinetics, ELISA |

Experimental Protocol: High-Sensitivity Fluorometric Assay

To ensure scientific integrity and reproducibility, the following self-validating protocol outlines the in vitro quantification of

Step 1: Reagent Preparation

-

Substrate Stock: Dissolve RBG in anhydrous DMSO to a concentration of 10 mM[4].

-

Causality: RBG has limited aqueous solubility. DMSO ensures complete dissolution while preventing spontaneous hydrolysis during storage (-20°C, protected from light).

-

-

Assay Buffer: 100 mM Sodium Phosphate, 1 mM MgCl₂, 50 mM

-mercaptoethanol, pH 7.3.-

Causality:

-gal strictly requires Mg²⁺ for optimal structural stability and catalytic activity[5]. The reducing agent (

-

Step 2: Reaction Initiation

-

Dilute the enzyme or cell lysate in the Assay Buffer.

-

Add RBG to a final concentration of 50-100 µM.

-

Causality: Operating at a substrate concentration near or slightly above the

ensures that the reaction velocity is sensitive to enzyme concentration (first-order kinetics relative to the enzyme), making it mathematically ideal for quantifying active enzyme levels.

-

Step 3: Incubation and Kinetic Monitoring

-

Incubate at 37°C. For continuous assays, monitor fluorescence immediately (Ex/Em = 571/585 nm) in a microplate reader.

-

Causality: Continuous monitoring allows for the extraction of the initial velocity (

), eliminating artifacts from substrate depletion or product inhibition.

-

Step 4: Reaction Termination (Endpoint Assays)

-

Add an equal volume of 1 M Sodium Carbonate (Na₂CO₃), pH 11.

-

Causality: The highly alkaline pH immediately denatures

-gal, stopping the reaction. Furthermore, resorufin fluorescence is highly pH-dependent (pKa ~5.8). Raising the pH ensures that 100% of the resorufin is in its highly fluorescent, deprotonated anionic state, maximizing assay sensitivity.

-

Self-validating experimental workflow for RBG-based beta-galactosidase fluorometric assays.

Applications in Drug Development

RBG's single-step kinetics and red-shifted fluorescence make it the substrate of choice for High-Throughput Screening (HTS). For instance, in the development of therapies for GLB1-related disorders (e.g., GM1 gangliosidosis and Morquio B syndrome), researchers utilize RBG to screen for6[6]. These pharmacological chaperones bind and stabilize mutant

References

-

Title: LacZ β-galactosidase: Structure and function of an enzyme of historical and molecular biological importance Source: NIH / PMC URL: [Link]

-

Title: Resorufin ß-D-Galactopyranoside - 25 mg Source: Anaspec URL: [Link]

-

Title: Validation of a highly sensitive HaloTag-based assay to evaluate the potency of a novel class of allosteric β-Galactosidase correctors Source: PLOS One URL: [Link]

Sources

- 1. LacZ β-galactosidase: Structure and function of an enzyme of historical and molecular biological importance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Resorufin ß-D-Galactopyranoside - 25 mg [anaspec.com]

- 3. Structural Explanation for Allolactose (lac Operon Inducer) Synthesis by lacZ β-Galactosidase and the Evolutionary Relationship between Allolactose Synthesis and the lac Repressor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Resorufin beta-D-galactopyranoside *CAS 95079-19-9* | AAT Bioquest [aatbio.com]

- 5. researchgate.net [researchgate.net]

- 6. Validation of a highly sensitive HaloTag-based assay to evaluate the potency of a novel class of allosteric β-Galactosidase correctors | PLOS One [journals.plos.org]

Resorufin β-D-Galactopyranoside: Spectral Dynamics and Assay Methodologies for β-Galactosidase Quantification

Executive Summary

Resorufin β-D-galactopyranoside (RGP) is a highly sensitive, fluorogenic substrate engineered for the detection and quantification of β-galactosidase activity[1]. Unlike traditional colorimetric substrates (e.g., X-gal or ONPG), RGP offers a robust fluorescent readout with red-shifted spectral properties that bypass common autofluorescence issues in complex biological matrices[2]. This technical guide explores the mechanistic principles of RGP hydrolysis, details a self-validating experimental workflow, and highlights its critical role in high-throughput screening (HTS) and single-molecule enzyme kinetics[1],[3].

Mechanistic Principles & Spectral Dynamics

The Causality of Fluorescence Activation

In its native state, RGP is an orange-yellow, non-fluorescent (or weakly fluorescent) compound[4],[3]. The covalent attachment of the bulky β-D-galactopyranoside moiety to the resorufin core effectively quenches the fluorophore's emission capabilities.

Upon interaction with β-galactosidase, the enzyme catalyzes a single-step hydrolysis of the glycosidic bond. This cleavage event liberates free galactose and the active resorufin anion. The released resorufin is a highly fluorescent red fluorophore, exhibiting an excitation maximum (λex) at ~571 nm and an emission maximum (λem) at ~585 nm[1].

Enzymatic cleavage of RGP by β-galactosidase yielding the fluorescent resorufin.

Quantitative Spectral Data

The red-shifted nature of RGP is structurally advantageous. Because many biological components (like NADH and aromatic amino acids) and small-molecule drug libraries autofluoresce in the blue/green spectrum, RGP's red emission drastically improves the signal-to-noise ratio in HTS applications[2],[5].

Table 1: Spectral and Chemical Properties of RGP

| Property | Value | Reference |

| Chemical Name | Resorufin β-D-galactopyranoside | [1] |

| CAS Number | 95079-19-9 | [4] |

| Molecular Weight | 375.33 Da | [1] |

| Excitation Maximum (λex) | 571 nm (Solvent dependent, up to 573 nm) | [1], |

| Emission Maximum (λem) | 584 - 585 nm | [1],[4] |

| Solubility | DMSO (up to 50 mM) | |

| Appearance | Orange-yellow solid | [4],[3] |

| Storage Conditions | ≤ -15 °C, desiccated, protected from light | [1],[4] |

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol integrates internal validation steps. Every reagent choice is dictated by the chemical properties of RGP and the kinetic requirements of β-galactosidase.

Causality Behind Experimental Choices

-

Anhydrous DMSO for Stock Solutions: RGP is highly lipophilic and poorly soluble in aqueous buffers. Reconstituting in anhydrous DMSO prevents spontaneous, non-enzymatic hydrolysis that would otherwise elevate background fluorescence[1],.

-

High pH Stop Buffer: Resorufin fluorescence is highly pH-dependent (pKa ~5.8). Adding a high pH stop buffer (pH > 10) serves a dual purpose: it instantly denatures the enzyme to provide a precise kinetic endpoint, and it ensures 100% of the liberated resorufin is in its highly fluorescent, deprotonated anionic state[6].

Step-by-Step Methodology

-

Reagent Preparation:

-

Assay Setup:

-

Dilute the RGP stock into your specific physiological assay buffer (e.g., 100 mM sodium phosphate, 1 mM MgCl2, pH 7.3) to a working concentration of 10–50 µM immediately prior to use.

-

Prepare a standard curve using pure resorufin to calibrate the fluorometer and validate instrument optics[5].

-

-

Enzymatic Incubation:

-

Add the RGP working solution to microplate wells containing the β-galactosidase samples (or single cells/bacteria),[8].

-

Incubate at 37°C for 15–30 minutes, protected from light.

-

-

Reaction Termination:

-

Terminate the reaction by adding an equal volume of a high pH stop buffer (e.g., 0.2 M Na2CO3, pH 11.0) to all wells[6].

-

-

Fluorometric Detection:

Self-validating experimental workflow for β-galactosidase quantification using RGP.

Advanced Applications in Drug Development

RGP's single-step hydrolysis and high quantum yield have made it a cornerstone in advanced bioanalytical systems:

-

Single-Molecule Kinetics: Because RGP yields a highly fluorescent product without intermediate channeling, it is extensively utilized in capillary electrophoresis and sub-nanoliter microarrays. This has allowed researchers to measure the exact catalytic activity (

and -

Droplet Microfluidics (Lab-on-a-Chip): RGP is deployed in digital microfluidic (DMF) devices for real-time monitoring of bacterial metabolic activity. By tracking the metabolism of RGP to resorufin in unit-droplet volumes (~1.1 µL), researchers can achieve rapid antimicrobial susceptibility testing (AST) in under 18 hours[8].

-

Flow Cytometry & High-Content Screening: RGP easily penetrates cell membranes, allowing for the continuous measurement and quantitation of β-galactosidase reporter gene activity in single mammalian or yeast cells via flow cytometry.

References

-

Fluorescent β-Galactosidase Substrates and Assay Conditions Source: Interchim URL:[Link]

-

Lab on a Chip: Droplet Microfluidics for Bacterial Culture Source: Wheeler Microfluidics Laboratory, University of Toronto URL:[Link]

-

Introduction to Fluorescence-Based Assays & Enzyme Probes Source: ImTec Diagnostics NV URL:[Link]

-

Enzyme Probes & Assay Kits Source: Stratech URL:[Link]

Sources

- 1. docs.aatbio.com [docs.aatbio.com]

- 2. imtec.be [imtec.be]

- 3. ~95%, powder | Sigma-Aldrich [sigmaaldrich.com]

- 4. docs.aatbio.com [docs.aatbio.com]

- 5. stratech.co.uk [stratech.co.uk]

- 6. interchim.fr [interchim.fr]

- 7. Resorufin beta-D-galactopyranoside *CAS 95079-19-9* | AAT Bioquest [aatbio.com]

- 8. microfluidics.utoronto.ca [microfluidics.utoronto.ca]

Molecular weight and structure of Resorufin beta-D-galactopyranoside (Res-Gal)

Executive Summary

Resorufin β-D-galactopyranoside (Res-Gal) represents a high-fidelity fluorogenic substrate for β-galactosidase (β-gal), distinct from traditional coumarin or fluorescein-based substrates due to its red-shifted emission spectra and mono-phasic hydrolysis kinetics.[1]

Unlike Fluorescein di-β-D-galactopyranoside (FDG), which exhibits complex two-step hydrolysis kinetics, Res-Gal yields the highly fluorescent resorufin fluorophore in a single enzymatic step. Furthermore, the pKa of the resorufin product (~6.0) allows for continuous kinetic monitoring at physiological pH, a significant advantage over 4-Methylumbelliferyl β-D-galactopyranoside (MUG), which requires alkaline stopping buffers to maximize fluorescence. This guide details the structural properties, mechanistic advantages, and a validated protocol for utilizing Res-Gal in high-throughput screening and enzymatic quantification.

Physicochemical Profile

The following specifications define the analytical grade standard for Res-Gal. When sourcing reagents, ensure the purity exceeds 98% (HPLC) to minimize background fluorescence from free resorufin.

| Parameter | Specification | Technical Note |

| Chemical Name | Resorufin β-D-galactopyranoside | Also known as Res-Gal or 3-Phenoxazone 7-(β-D-galactopyranoside) |

| CAS Number | 95079-19-9 | Unique identifier for regulatory verification |

| Molecular Weight | 375.33 g/mol | Based on Formula C₁₈H₁₇NO₈ |

| Molecular Formula | C₁₈H₁₇NO₈ | Glycosidic linkage between Resorufin and Galactose |

| Solubility | DMSO (up to 20 mg/mL) | Critical: Hydrolytically unstable in aqueous buffers over long periods; store as anhydrous DMSO stock at -20°C. |

| Excitation Max | 571 nm | Excitable by standard 532 nm or 561 nm lasers |

| Emission Max | 585 nm | Red emission minimizes interference from cellular autofluorescence (green/blue region) |

| Product pKa | ~6.0 | Allows continuous assay at pH 7.0–7.5 without quenching |

Mechanistic Principles

Hydrolysis Kinetics

The primary advantage of Res-Gal is its 1:1 stoichiometric hydrolysis . The enzyme β-galactosidase cleaves the β-glycosidic bond at the C7 position of the phenoxazine ring.

-

Substrate State: The glycosylated form (Res-Gal) is effectively non-fluorescent due to the electronic quenching provided by the galactose moiety.

-

Transition: Upon hydrolytic cleavage, the electron system of the phenoxazine core delocalizes, resulting in the formation of Resorufin.

-

Product State: Resorufin is highly fluorescent (Quantum Yield ~0.[1][2]75) and pink/red in color.

Pathway Diagram

The following diagram illustrates the transformation from the quenched substrate to the active fluorophore.

Figure 1: Stoichiometric hydrolysis of Res-Gal. Note the regeneration of the enzyme, allowing for signal amplification over time.

Validated Experimental Protocol

Expertise Note: Many protocols fail because they do not account for the "Inner Filter Effect" at high concentrations or spontaneous hydrolysis in storage. This protocol includes a self-validating standard curve step.

Reagent Preparation

-

Stock Solution (50 mM): Dissolve 18.7 mg of Res-Gal in 1.0 mL of anhydrous DMSO. Vortex until fully dissolved.

-

Storage: Aliquot into light-protective amber tubes. Store at -20°C. Stable for 6 months. Do not refreeze multiple times.

-

-

Assay Buffer: 100 mM Sodium Phosphate, 1 mM MgCl₂, pH 7.0–7.4.

-

Note: Magnesium is a required cofactor for β-gal activity. Thiols (β-mercaptoethanol) are optional but can stabilize the enzyme.

-

Standard Curve Generation (Mandatory for Quantification)

Do not rely on Relative Fluorescence Units (RFU) alone, as they vary by instrument gain.

-

Prepare free Resorufin (sodium salt) standards in Assay Buffer: 0, 0.1, 0.5, 1, 5, 10, and 20 µM.

-

Measure fluorescence.[1][3][4][5][6] Plot RFU vs. Concentration.

-

Calculate the slope (RFU/µM). This is your conversion factor.

Kinetic Assay Workflow

-

Dilution: Dilute 50 mM Stock to 50–100 µM working concentration in Assay Buffer (warm to 37°C).

-

Plating: Add 50 µL of sample (cell lysate or purified enzyme) to a 96-well black-walled plate.

-

Initiation: Add 50 µL of Working Substrate Solution to each well.

-

Measurement: Immediately read fluorescence (Ex 571 / Em 585) in kinetic mode (every 60 seconds for 30 minutes).

Workflow Diagram

Figure 2: Step-by-step microplate assay workflow for kinetic analysis of β-galactosidase activity.

Comparative Technical Analysis

Why choose Res-Gal over other substrates?

| Feature | Res-Gal (Resorufin) | FDG (Fluorescein) | MUG (4-MU) |

| Hydrolysis Steps | 1 Step (Linear kinetics) | 2 Steps (Sigmoidal lag) | 1 Step |

| Excitation/Emission | 571 / 585 nm (Red) | 490 / 515 nm (Green) | 360 / 450 nm (Blue) |

| Autofluorescence | Low (Red region is clean) | High (Flavins/NADH interfere) | Moderate (UV excitation issues) |

| pH Sensitivity | pKa ~6.0 (Bright at pH 7) | pKa ~6.4 (Bright at pH 7) | pKa ~7.8 (Requires pH > 9 to read) |

| Application | Continuous kinetic assays | Flow cytometry (FACS) | Endpoint assays |

Senior Scientist Insight: Use Res-Gal for high-throughput screening of inhibitors where autofluorescence from library compounds is a risk. Use FDG if you are performing flow cytometry, as the fluorescein channel is standard on all cytometers. Use MUG only for low-cost endpoint assays where you can stop the reaction with high pH buffer (Glycine-NaOH, pH 10).

References

-

Hofmann, J., & Sernetz, M. (1984). Immobilized enzyme kinetics analyzed by flow-through microfluorimetry: Resorufin-β-D-galactopyranoside as a new fluorogenic substrate for β-galactosidase.[3] Analytica Chimica Acta, 163, 67-72.[3]

Sources

- 1. Resorufin β-D-galactopyranoside (CAS 95079-19-9) | Abcam [abcam.com]

- 2. LacZ β-galactosidase: Structure and function of an enzyme of historical and molecular biological importance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 5. Resorufin beta-D-Galactopyranoside | CAS 95079-19-9 | Cayman Chemical | Biomol.com [biomol.com]

- 6. Detecting Glycosidases—Section 10.2 | Thermo Fisher Scientific - SG [thermofisher.com]

Resorufin beta-D-galactopyranoside vs Resorufin beta-D-glucuronide specificity

Technical Guide: Resorufin -D-Galactopyranoside vs. Resorufin -D-Glucuronide Specificity

Executive Summary

This guide dissects the functional and mechanistic differences between Resorufin

Core Distinction:

-

Res-Gal targets

-Galactosidase (LacZ) , serving as a primary tool for cellular senescence (SA- -

Res-Gluc targets

-Glucuronidase (GUS) , acting as a critical probe for E. coli identification, plant reporter systems, and microbiome drug metabolism studies.

Part 1: Mechanistic Principles

The Fluorogenic Switch

Both substrates function as "caged" fluorophores. The attachment of the sugar moiety via a

-

Quenched State: The electron-donating capability of the phenoxazine ring is suppressed.

-

Active State: Enzymatic hydrolysis cleaves the glycosidic bond, releasing the resorufin anion.

-

The pKa Advantage: Unlike fluorescein (pKa ~6.4) or 4-methylumbelliferone (pKa ~7.8), resorufin has a pKa of ~6.0. This allows for continuous kinetic monitoring at physiological pH (6.5–7.5) , whereas other fluorophores require a high-pH stop solution to maximize signal.

Structural Specificity

The enzymes distinguish the substrates based on the C4 and C6 positions of the sugar ring:

- -Galactosidase recognizes the axial hydroxyl group at C4 (galactose configuration).

- -Glucuronidase recognizes the carboxyl group at C6 (glucuronic acid configuration) and requires an equatorial hydroxyl at C4 (glucose configuration).

Hydrolysis Pathway Diagram

The following diagram illustrates the parallel specificity pathways.

Caption: Parallel hydrolysis pathways showing strict enzyme-substrate pairing leading to the common fluorescent reporter.

Part 2: Comparative Specificity Matrix

The following table contrasts the operational parameters for researchers selecting between these substrates.

| Feature | Resorufin | Resorufin |

| Primary Enzyme | ||

| Key Application | Cellular Senescence (SA- | E. coli detection, Plant GUS reporter, Microbiome |

| Sugar Moiety | Galactose (C4-axial -OH) | Glucuronic Acid (C6-COOH) |

| Cell Permeability | Low (often requires lysis or fixation) | Low (often requires lysis or permeabilization) |

| pH Optimum | pH 6.0 (Senescence) to 7.5 (Cytosolic) | pH 6.8–7.2 (E. coli / GUS) |

| Cross-Reactivity | Minimal with Glucuronidase | Minimal with Galactosidase |

| Interference | Endogenous lysosomal | Endogenous mammalian GUS (liver/kidney) |

Part 3: Experimental Workflows

Protocol A: High-Throughput Screening (HTS) for Enzyme Activity

Applicable to both Res-Gal and Res-Gluc with enzyme substitution.

Reagents:

-

Stock Solution: 10 mM substrate in DMSO (Store at -20°C, dark).

-

Assay Buffer: 50 mM Phosphate Buffer or HEPES, pH 7.0–7.4.

-

Stop Solution (Optional): 0.2 M Na₂CO₃ (pH ~10).

Step-by-Step Procedure:

-

Dilution: Dilute Stock Solution into Assay Buffer to a working concentration of 50–100 µM.

-

Note: Keep DMSO concentration < 2% to avoid enzyme inhibition.

-

-

Plating: Add 50 µL of enzyme sample (cell lysate or purified enzyme) to a black 96-well plate.

-

Initiation: Add 50 µL of the working substrate solution.

-

Kinetic Read (Recommended): Immediately monitor fluorescence at Ex 570 nm / Em 585 nm every 60 seconds for 30 minutes at 37°C.

-

Why Kinetic? Resorufin's low pKa allows real-time monitoring. This filters out artifacts from "inner filter effects" or spontaneous hydrolysis.

-

-

Endpoint Read (Alternative): Incubate for 30–60 minutes. Add 100 µL Stop Solution. Read fluorescence.[1][2]

-

Why Stop? High pH ensures all resorufin is in the anionic (brightest) form and terminates the reaction.

-

Protocol B: Senescence-Associated -Galactosidase (SA- -gal)

Specific for Res-Gal.

Critical Nuance: Senescence-associated

-

Fixation: Fix cells with 2% formaldehyde/0.2% glutaraldehyde for 5 mins. Wash 2x with PBS.[3][5][6][7]

-

Staining Buffer: 40 mM Citric acid/Na phosphate buffer (pH 6.0), 150 mM NaCl, 2 mM MgCl₂, 5 mM Potassium Ferrocyanide, 5 mM Potassium Ferricyanide.

-

Substrate Addition: Add Res-Gal to a final concentration of 50 µM.

-

Incubation: Incubate at 37°C (no CO₂) for 2–4 hours.

-

Detection: Analyze via fluorescence microscopy (TRITC filter set).

Part 4: Data Interpretation & Troubleshooting

The Inner Filter Effect

Resorufin is intensely colored (pink/purple) in solution. At concentrations >10 µM, the product itself can absorb the excitation light (571 nm) or re-absorb the emission light.

-

Symptom: Non-linear standard curves at high concentrations.

-

Solution: Keep substrate conversion below 10% or use lower substrate concentrations (10–50 µM).

Spontaneous Hydrolysis

Resorufin glycosides are ester-like in their susceptibility to nucleophilic attack.

-

Risk Factor: Storage in aqueous buffers > pH 8.0 or presence of nucleophiles (thiols, DTT) in the buffer.

-

Control: Always include a "No Enzyme" control well to subtract background drift.

Signal Optimization Logic Diagram

Caption: Troubleshooting logic for optimizing fluorescence signal intensity.

References

-

Magro, G., et al. (2014).[8][9] Synthesis and application of resorufin β-D-glucuronide, a low-cost chromogenic substrate for detecting Escherichia coli in drinking water.[8][9] Environmental Science & Technology.[8] Available at: [Link]

-

Cell Biolabs. Cellular Senescence Assay Kit (SA-β-gal Staining) Protocol. Available at: [Link]

-

Marker Gene Technologies. MarkerGene™ β-Glucuronidase (GUS) Reporter Gene Activity Detection Kit.[10] Available at: [Link][10]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 4. telomer.com.tr [telomer.com.tr]

- 5. A Novel Protocol for Detection of Senescence and Calcification Markers by Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cellbiolabs.com [cellbiolabs.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 9. semanticscholar.org [semanticscholar.org]

- 10. interchim.fr [interchim.fr]

Optimizing Fluorogenic Assays: The Stability of Resorufin β-D-galactopyranoside in Aqueous Solution vs. DMSO

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Guide & Whitepaper

Executive Summary

In the realm of high-throughput screening (HTS) and enzyme kinetics, the selection and handling of fluorogenic substrates dictate the sensitivity and reliability of the assay. Resorufin β-D-galactopyranoside (RBG) has emerged as a premier substrate for detecting β-galactosidase activity. However, a critical challenge in its application lies in its differential stability across solvent environments. This technical guide provides an in-depth mechanistic analysis of RBG stability in aqueous buffers versus Dimethyl Sulfoxide (DMSO), offering field-proven protocols to minimize background fluorescence and maximize signal-to-noise ratios.

The Photophysical Advantage of Resorufin β-D-galactopyranoside

RBG (CAS No. 95079-19-9) is a non-fluorescent, orange-yellow compound that yields highly fluorescent resorufin upon enzymatic cleavage of its β-galactoside bond. Compared to traditional substrates like Fluorescein di-β-D-galactopyranoside (FDG) or 4-Methylumbelliferyl β-D-galactopyranoside (MUG), RBG offers distinct biochemical advantages:

-

Single-Step Hydrolysis: Unlike FDG, which requires a two-step sequential hydrolysis to reach full fluorescence, RBG requires only a single cleavage event, simplifying kinetic modeling[1][2].

-

Physiological Compatibility: The hydrolysis product, resorufin, possesses a relatively low

(~6.0). This allows it to retain near-maximal fluorescence at physiological pH (pH 7.0–7.4), unlike MUG, which requires a highly alkaline stop solution ( -

High Extinction Coefficient: Resorufin exhibits strong absorption (Ex ~571 nm) and emission (Em ~585 nm) with a high extinction coefficient (~54,000

), allowing for ultra-sensitive detection limits[1].

Caption: Enzymatic vs. spontaneous hydrolysis pathways of Resorufin β-D-galactopyranoside.

The Core Dilemma: Aqueous Instability vs. DMSO Stabilization

The fundamental challenge in utilizing glycosidase substrates is managing spontaneous hydrolysis —the non-enzymatic cleavage of the glycosidic bond. This degradation releases free resorufin, drastically inflating background fluorescence and eroding the assay's dynamic range[2].

The Aqueous Environment: Nucleophilic Vulnerability

In aqueous solutions (water or physiological buffers), water molecules act as nucleophiles. Over time, and accelerated by fluctuations in pH or temperature, water attacks the anomeric carbon of the galactopyranoside ring.

-

Solubility Limits: RBG is only sparingly soluble in water (typically 0.5 mg/mL to 1.0 mg/mL), often resulting in opaque or hazy suspensions that cause optical scattering.

-

Degradation: Once in an aqueous state, the spontaneous hydrolysis rate increases. Storing RBG in aqueous buffers for extended periods guarantees a high baseline fluorescence, rendering the reagent useless for sensitive HTS applications[3].

The DMSO Environment: Aprotic Shielding

Dimethyl sulfoxide (DMSO) is a polar, aprotic solvent. It lacks the acidic protons necessary to facilitate hydrogen bonding or nucleophilic attack on the glycosidic bond.

-

Enhanced Solubility: RBG is highly soluble in DMSO, easily achieving clear solutions at concentrations of 20 mg/mL (~53 mM).

-

Long-Term Stability: By eliminating the nucleophilic water molecules, DMSO chemically stabilizes the substrate. A 10 mM stock solution of RBG in DMSO remains stable for months when protected from light and stored at -20°C or 4°C[3].

Quantitative Comparison

The following table summarizes the critical physicochemical differences between the two solvent systems regarding RBG handling:

| Parameter | Aqueous Solution (Water/Buffer) | Dimethyl Sulfoxide (100% DMSO) |

| Maximum Solubility | ~0.5 - 1.0 mg/mL (Hazy/Opaque) | ≥ 20 mg/mL (Clear, Orange/Red) |

| Spontaneous Hydrolysis Rate | High (Increases background noise) | Negligible (Preserves baseline) |

| Storage Stability (at -20°C) | Days to Weeks (Not recommended) | > 6 Months (Highly stable)[3] |

| Primary Use Case | Immediate working solution for assay | Long-term master stock solution |

Self-Validating Experimental Protocols

To synthesize technical accuracy with field-proven reliability, scientists must treat the assay preparation as a self-validating system. The following protocols isolate the stable stock from the unstable working environment, ensuring causality between the enzyme's presence and the fluorescent signal.

Protocol A: Preparation of 10 mM DMSO Master Stock

Causality Insight: Preparing the stock in 100% DMSO prevents premature hydrolysis, ensuring the substrate remains entirely non-fluorescent until the assay begins.

-

Equilibration: Allow the lyophilized RBG vial (e.g., 5 mg) to equilibrate to room temperature in the dark to prevent condensation, which introduces nucleophilic water.

-

Reconstitution: Add 1.33 mL of anhydrous, high-purity DMSO (≥99.9%) to the 5 mg vial to achieve a 10 mM stock solution.

-

Dissolution: Vortex gently until the solution is completely clear and orange-to-red in color.

-

Aliquot & Storage: Divide the stock into 50 µL aliquots in amber or foil-wrapped microcentrifuge tubes to prevent repeated freeze-thaw cycles and photo-oxidation. Store at -20°C[3].

Protocol B: Preparation of Aqueous Working Solution & Assay Execution

Causality Insight: Because aqueous buffers trigger slow spontaneous hydrolysis, the working solution must be prepared immediately prior to the assay. A "Blank" must be included to validate and subtract any baseline hydrolysis.

-

Buffer Preparation: Prepare the reaction buffer (e.g., 0.1 M Phosphate buffer, 1 mM

, pH 7.0). -

Dilution: Immediately before the assay, dilute the 10 mM DMSO stock into the aqueous reaction buffer to achieve the desired final concentration (typically 50 µM to 500 µM). Note: Ensure the final DMSO concentration in the assay does not exceed 1-5% (v/v) to prevent enzyme denaturation[4].

-

Assay Initiation: Add the working solution to the microplate containing the biological sample or purified β-galactosidase.

-

Self-Validation (The Blank): You must include control wells containing only the working solution and buffer (no enzyme).

-

Measurement: Incubate at 37°C and measure fluorescence continuously or at endpoint using a microplate reader (Excitation: 560-571 nm / Emission: 585-590 nm)[1][3]. Subtract the fluorescence of the Blank from the sample wells to account for any spontaneous aqueous hydrolysis.

Caption: Optimal preparation and storage workflow for RBG assays to minimize background.

Conclusion

The successful deployment of Resorufin β-D-galactopyranoside hinges entirely on understanding its solvent-dependent stability. While aqueous environments are mandatory for enzymatic activity, they are chemically hostile to the stability of the glycosidic bond, leading to spontaneous hydrolysis and high background noise. By strictly compartmentalizing the reagent's lifecycle—utilizing anhydrous DMSO for long-term stability and restricting aqueous exposure to the immediate assay window—researchers can fully leverage the exceptional sensitivity and single-step kinetics of this powerful fluorogenic probe.

References

- US5208148A - Lipophilic fluorescent glycosidase substrates Google Patents URL

-

Enzyme Probes & Assay Kits Stratech URL:[Link]

-

Validation of a highly sensitive HaloTag-based assay to evaluate the potency of a novel class of allosteric β-Galactosidase correctors PMC - National Institutes of Health URL:[Link]

Sources

- 1. Detecting Glycosidases—Section 10.2 | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. stratech.co.uk [stratech.co.uk]

- 3. US5208148A - Lipophilic fluorescent glycosidase substrates - Google Patents [patents.google.com]

- 4. Validation of a highly sensitive HaloTag-based assay to evaluate the potency of a novel class of allosteric β-Galactosidase correctors - PMC [pmc.ncbi.nlm.nih.gov]

Fluorogenic properties of Resorufin released from galactoside substrates

Technical Guide: Fluorogenic Properties & Application of Resorufin -D-Galactopyranoside

Executive Summary

The quantification of

This guide details the photophysical properties and experimental deployment of Resorufin

Mechanistic Principles of Fluorogenesis

The "Lock and Key" Electronic Mechanism

Resorufin

-

Quenched State (Substrate): When the galactose moiety is glycosidically linked to the 7-hydroxyl group, the electron donation capacity is blocked. The conjugated

-electron system is interrupted, preventing the energetic transitions required for fluorescence. -

Active State (Product): Hydrolysis by

-gal cleaves the -

Deprotonation: At physiological pH (> 6.0), the liberated phenolic hydroxyl group deprotonates, fully restoring the push-pull electronic delocalization and resulting in intense red fluorescence.

Pathway Visualization

The following diagram illustrates the hydrolysis and subsequent ionization required for signal generation.

Figure 1: The enzymatic hydrolysis pathway of Resorufin

Photophysical Profile & Technical Constraints

Spectral Characteristics

Resorufin is a phenoxazine dye.[3] Its emission is significantly red-shifted compared to Coumarin/Umbelliferone derivatives, placing it in the "orange/red" window where biological autofluorescence is minimal.

| Property | Value / Range | Notes |

| Excitation Max | 571 nm | Can be excited by 532 nm or 561 nm lasers. |

| Emission Max | 585 nm | Detection window typically 580–620 nm. |

| Extinction Coeff. | ~54,000 | High absorptivity allows for sensitive detection.[4] |

| Quantum Yield ( | ~0.74 | Measured in water; very bright.[5] |

| pKa | ~6.0 | CRITICAL PARAMETER |

| Solubility | DMSO (Stock) | Dilute into aqueous buffer for assay. |

The pKa Trap (pH Sensitivity)

Expert Insight: The most common failure mode in Resorufin assays is conducting the measurement at an acidic pH.

-

Mechanism: Resorufin acts as a pH indicator.[6][7] Below pH 6.0, the phenolic oxygen is protonated, quenching the fluorescence.

-

Implication: While some lysosomal enzymes require acidic buffers (pH 4.5–5.0) for catalysis, you cannot measure Resorufin fluorescence in real-time at this pH.

-

Solution: For acidic enzymes, use a "Stop and Read" protocol where the reaction is stopped with a high-pH buffer (pH 10) to maximize the signal. For neutral enzymes (

-gal), ensure the buffer is pH 7.0–7.5.

Assay Design & Optimization

Comparative Substrate Analysis

Why choose Resorufin-Gal over MUG or FDG?

| Feature | MUG (4-Methylumbelliferyl) | FDG (Fluorescein Di-gal) | Resorufin-Gal |

| Ex / Em | 365 / 450 nm (Blue) | 490 / 515 nm (Green) | 571 / 585 nm (Red) |

| Autofluorescence | High (High background) | Moderate | Low (Superior S/N) |

| Step Steps | Single Step | Two Steps (Sequential hydrolysis) | Single Step |

| pKa | ~7.8 | ~6.4 | ~6.0 |

| Best Use | Routine, low-cost assays | Flow Cytometry (FACS) | HTS, Serum/Lysate samples |

Buffer Selection

-

Standard Buffer: PBS or HEPES (pH 7.4) containing 1-2 mM

.-

Why Mg?

-galactosidase is a metalloenzyme;

-

-

Thiol Caution: Avoid high concentrations of DTT or mercaptoethanol in the storage of the fluorophore, as Resorufin can be unstable in strong reducing agents over long periods. However, standard assay times (<1 hour) are usually unaffected.

Validated Experimental Protocol

Objective: Kinetic or Endpoint quantification of

Reagents

-

Stock Solution: Dissolve Resorufin

-D-galactopyranoside in high-quality anhydrous DMSO to 10 mM. Store at -20°C, protected from light. -

Reaction Buffer: 100 mM Sodium Phosphate, 1 mM

, pH 7.4. -

Stop Solution (Optional): 0.2 M

(pH ~11).

Workflow Diagram

Figure 2: Decision tree for Kinetic vs. Endpoint assay formats.

Step-by-Step Procedure

-

Preparation: Dilute the 10 mM DMSO stock into Reaction Buffer to create a 2X Working Solution (e.g., 100

, final concentration will be 50-

Note: The

for

-

-

Plating: Add 50

of enzyme sample (lysate) to a black-walled 96-well microplate. -

Initiation: Add 50

of 2X Substrate Working Solution. -

Incubation: Incubate at 37°C protected from light.

-

Measurement:

-

Quantification: Compare RFU values against a Resorufin Standard Curve (0 to 10

) prepared in the same buffer conditions.

Troubleshooting & Self-Validation (E-E-A-T)

The Inner Filter Effect

Problem: At high concentrations (>50

Spontaneous Hydrolysis

Problem: High background signal in "No Enzyme" controls. Cause: The glycosidic bond can degrade in aqueous buffers over time or if the DMSO stock is hydrated. Validation: Always include a "Substrate Only" well. If background is >10% of signal, prepare fresh substrate from dry powder.

Z'-Factor Calculation

For drug screening applications, calculate the Z' factor to ensure assay robustness:

References

-

Thermo Fisher Scientific. Resorufin β-D-galactopyranoside Product Information. Retrieved from

-

Sigma-Aldrich. Resorufin β-D-galactopyranoside Specifications and Protocols. Retrieved from

-

PubChem. Resorufin (Compound Summary). National Library of Medicine. Retrieved from

-

Hofmann, J., & Sernetz, M. (1984). Immobilized enzyme kinetics analyzed by flow-through microfluorimetry: Resorufin-β-D-galactopyranoside as a new fluorogenic substrate. Analytica Chimica Acta. Retrieved from

-

AAT Bioquest. Resorufin Spectrum and Properties. Retrieved from

Sources

- 1. Resorufin β-D-Galactopyranoside 25 mg | Buy Online | Invitrogen™ | thermofisher.com [thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Detecting Glycosidases—Section 10.2 | Thermo Fisher Scientific - UK [thermofisher.com]

- 5. Resorufin - CAS-Number 635-78-9 - Order from Chemodex [chemodex.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A Long Wavelength Fluorescent Substrate for Continuous Fluorometric Determination of α-Mannosidase Activity: Resorufin α-D-Mannopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

- 9. LacZ β-galactosidase: Structure and function of an enzyme of historical and molecular biological importance - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Resorufin β-D-Galactopyranoside: Nomenclature, Properties, and Application in β-Galactosidase Assays

This guide provides an in-depth exploration of Resorufin β-D-galactopyranoside, a widely utilized fluorogenic substrate in life sciences research. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the compound's nomenclature, chemical properties, and provides a detailed protocol for its application in the sensitive detection of β-galactosidase activity.

Introduction: The Significance of Resorufin β-D-Galactopyranoside in Enzymatic Assays

Resorufin β-D-galactopyranoside is a key reagent in molecular biology and high-throughput screening, primarily serving as a highly sensitive substrate for the enzyme β-galactosidase.[1][2] β-galactosidase is a frequently used reporter enzyme in studies of gene expression and regulation.[2][3] The core principle of this substrate's utility lies in its biochemical transformation. In its native state, Resorufin β-D-galactopyranoside is a non-fluorescent, orange-yellow compound.[3][4] Upon enzymatic cleavage by β-galactosidase, it releases the highly fluorescent product, resorufin, which emits a distinct red fluorescence.[1][2][5] This direct, single-step hydrolysis to a fluorescent product makes it an exceptionally sensitive and efficient tool for quantifying enzyme activity in various applications, including ELISAs, high-content screening, and flow cytometry.[1]

Nomenclature and Chemical Identity

A clear understanding of a compound's nomenclature is fundamental for accurate scientific communication and procurement. Resorufin β-D-galactopyranoside is identified by several synonyms and a systematic IUPAC name.

Synonyms and Common Names

The compound is frequently referred to by several names in scientific literature and commercial catalogs. The most common synonyms are listed in the table below for easy reference.

| Synonym | Source(s) |

| Res-Gal | [6] |

| 3-Phenoxazone 7-(β-D-galactopyranoside) | [7][8] |

| 7-(β-D-galactopyranosyloxy)-3H-phenoxazin-3-one | [6][9] |

| Resorufin galactopyranoside | [1][6] |

IUPAC Nomenclature

The systematic name, as defined by the International Union of Pure and Applied Chemistry (IUPAC), provides an unambiguous description of the molecule's structure.

IUPAC Name: 7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenoxazin-3-one[1][6]

Physicochemical Properties and Data

A summary of the key physicochemical properties of Resorufin β-D-galactopyranoside is presented below, providing essential information for its handling, storage, and use in experimental design.

| Property | Value | Source(s) |

| CAS Number | 95079-19-9 | [1][7] |

| Molecular Formula | C₁₈H₁₇NO₈ | [1] |

| Molecular Weight | 375.33 g/mol | [5][8] |

| Appearance | Orange to brown solid | [7][10][11] |

| Solubility | Soluble in DMSO (up to 50 mM), DMF, and Ethanol | [1][5] |

| Excitation Maximum (Resorufin) | ~570-573 nm | [1][4][9][11] |

| Emission Maximum (Resorufin) | ~580-585 nm | [1][4][9][11] |

| Storage Conditions | -20°C, protected from light and moisture | [3][7][11] |

The Underlying Mechanism: Enzymatic Hydrolysis

The utility of Resorufin β-D-galactopyranoside is predicated on a specific enzymatic reaction. The β-galactosidase enzyme recognizes and cleaves the β-glycosidic bond that links the resorufin molecule to the galactose sugar moiety. This single-step hydrolysis event liberates the resorufin fluorophore, which then exhibits its characteristic spectral properties.[1][12][13] This direct relationship between enzyme activity and fluorescent signal generation allows for real-time, continuous measurement of the enzymatic reaction.

Caption: Enzymatic hydrolysis of Resorufin β-D-galactopyranoside.

Experimental Protocol: Fluorometric β-Galactosidase Activity Assay

This section provides a detailed, step-by-step methodology for quantifying β-galactosidase activity in cell lysates using Resorufin β-D-galactopyranoside. The protocol is designed to be a self-validating system, with explanations for each critical step.

Reagent and Equipment Preparation

-

Resorufin β-D-galactopyranoside Stock Solution: Prepare a 10 mM stock solution in DMSO. Store in small aliquots at -20°C, protected from light.

-

Assay Buffer: A common assay buffer is phosphate-buffered saline (PBS) at pH 7.4. However, the optimal pH for β-galactosidase from different sources may vary, so it is advisable to consult the literature for your specific application.[12]

-

Cell Lysis Buffer: A suitable lysis buffer, such as one containing a non-ionic detergent (e.g., Triton X-100), is required to release the enzyme from the cells.

-

96-well Black Microplate: A black plate is essential to minimize background fluorescence and light scattering.

-

Fluorescence Microplate Reader: Equipped with filters or a monochromator for excitation at ~570 nm and emission detection at ~585 nm.

-

Purified β-galactosidase (Optional): For generating a standard curve to quantify enzyme concentration.

Experimental Workflow

Caption: Workflow for β-galactosidase activity assay.

Step-by-Step Procedure

-

Cell Lysis:

-

Culture and treat cells as required by your experimental design.

-

Wash the cells with ice-cold PBS.

-

Lyse the cells using your chosen lysis buffer. Ensure complete lysis to release the intracellular β-galactosidase.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the enzyme.

-

-

Reaction Setup:

-

In a 96-well black microplate, add a specific volume of your cell lysate (e.g., 20-50 µL) to each well. Include a negative control (lysis buffer without cell lysate) to determine background fluorescence.

-

Prepare the reaction mixture by diluting the Resorufin β-D-galactopyranoside stock solution in the assay buffer to the desired final concentration (typically in the low micromolar range).

-

Initiate the enzymatic reaction by adding the reaction mixture to each well containing the cell lysate.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C, protected from light. The incubation time will depend on the enzyme concentration in your samples and can range from a few minutes to an hour.[7]

-

Measure the fluorescence intensity at regular intervals (kinetic assay) or at a fixed endpoint using a microplate reader with excitation set to ~570 nm and emission to ~585 nm.

-

-

Data Analysis:

-

Subtract the background fluorescence (from the negative control wells) from the fluorescence readings of your samples.

-

The rate of increase in fluorescence is directly proportional to the β-galactosidase activity in the sample.

-

If a standard curve with purified β-galactosidase was included, you can quantify the amount of enzyme in your samples.

-

Conclusion

Resorufin β-D-galactopyranoside is a robust and highly sensitive fluorogenic substrate that is indispensable for the quantification of β-galactosidase activity. Its favorable chemical and spectral properties, coupled with a straightforward assay principle, make it an ideal choice for a wide array of research applications, from fundamental molecular biology to high-throughput drug discovery. By understanding its nomenclature, properties, and the nuances of the assay protocol, researchers can effectively leverage this powerful tool to obtain accurate and reproducible results.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 125273, Resorufin galactopyranoside. Retrieved from [Link]

-

Anaspec. (n.d.). Resorufin ß-D-Galactopyranoside - 25 mg. Retrieved from [Link]

-

SLS. (n.d.). Resorufin beta-D-galactopyrano. Retrieved from [Link]

-

Eurogentec. (n.d.). Resorufin ß-D-Galactopyranoside - 25 mg. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. β-Galactosidase Assay: Scientific Insights and Industrial Applications - Amerigo Scientific [amerigoscientific.com]

- 4. caymanchem.com [caymanchem.com]

- 5. ~95%, powder | Sigma-Aldrich [sigmaaldrich.com]

- 6. Beta-Galactosidase Activity Assay [rothlab.ucdavis.edu]

- 7. beta-galactosidase assay using capillary electrophoresis laser-induced fluorescence detection and resorufin-beta-D-galactopyranoside as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. promega.com [promega.com]

- 9. Resorufin β-D-Galactopyranoside - Citations [thermofisher.com]

- 10. assaygenie.com [assaygenie.com]

- 11. labunlimited.com [labunlimited.com]

- 12. Production Optimization of an Active β-Galactosidase of Bifidobacterium animalis in Heterologous Expression Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Resorufin ß-D-Galactopyranoside - 25 mg [eurogentec.com]

Advantages of using Res-Gal for single-step enzymatic hydrolysis

Advanced Bioanalysis: Leveraging Res-Gal for Single-Step Homogeneous -Galactosidase Assays

Executive Summary

In the landscape of high-throughput screening (HTS) and reporter gene analysis, the quantification of

This guide details the technical superiority of Resorufin-

Technical Foundation: The Single-Step Advantage

Chemical Mechanism

The primary advantage of Res-Gal lies in its hydrolysis kinetics compared to historical standards like FDG.

-

FDG (Two-Step): FDG is a diether.

-Gal must hydrolyze the first galactose to form fluorescein monogalactoside (non-fluorescent), and then hydrolyze the second to release fluorescein.[2] This sequential reaction introduces lag phases and non-linear kinetics. -

Res-Gal (Single-Step): Res-Gal is a monoether. A single enzymatic cleavage event immediately releases Resorufin.[3]

Spectral & pH Properties

The utility of a fluorogenic substrate is defined by its Signal-to-Noise (S/N) ratio and its pH dependence.

| Feature | Res-Gal (Resorufin) | MUG (4-MU) | FDG (Fluorescein) | Technical Impact |

| Hydrolysis Steps | 1 (Immediate Signal) | 1 | 2 (Lag Phase) | Res-Gal allows true initial velocity ( |

| Excitation/Emission | ~571 / 585 nm (Red) | ~360 / 449 nm (Blue) | ~490 / 515 nm (Green) | Red-shift avoids interference from cellular autofluorescence and library compounds. |

| Fluorophore pKa | ~6.0 | ~8.0 | ~6.4 | Critical: Resorufin is fluorescent at pH 7.0. MUG requires pH > 10 (Stop Solution) to fluoresce. |

| Assay Format | Continuous / Kinetic | Endpoint (Stop req.) | Endpoint / Kinetic | Res-Gal supports real-time monitoring without quenching the reaction. |

Pathway Visualization

The following diagram illustrates the direct hydrolysis pathway of Res-Gal versus the sequential limitation of FDG.

Caption: Comparison of hydrolytic pathways. Res-Gal (bottom) offers immediate signal generation, whereas FDG (top) requires sequential cleavage.

Operational Protocol: Homogeneous "Mix-and-Read" Assay

This protocol is designed for a 96-well microplate format but is scalable to 384-well or 1536-well HTS formats.

Reagents & Buffer Preparation

-

Assay Buffer (Physiological): 100 mM Sodium Phosphate, 1 mM MgCl₂, pH 7.0 - 7.5.

-

Note: Unlike MUG assays, high pH buffers are not required.

-

-

Res-Gal Stock Solution: Dissolve Resorufin-

-D-galactopyranoside in dry DMSO to 10-20 mM. Store at -20°C, protected from light. -

Enzyme Source: Purified

-Gal or cell lysate (mammalian/bacterial).

Step-by-Step Methodology

-

Substrate Preparation: Dilute the Res-Gal DMSO stock into the Assay Buffer to a working concentration of 50-100

M.-

Optimization: Ideally,

. For Res-Gal,

-

-

Sample Loading: Add 50

L of enzyme sample or cell lysate to the microplate wells.-

Control: Include a "No Enzyme" blank (Buffer only) and a "No Substrate" blank (if lysate autofluorescence is a concern).

-

-

Reaction Initiation (The "Mix"): Add 50

L of the Res-Gal Working Solution to each well. Total volume = 100 -

Kinetic Data Acquisition (The "Read"):

-

Immediately place plate in a fluorescence microplate reader pre-heated to 37°C.

-

Excitation: 570 nm (Bandwidth 9 nm)

-

Emission: 590 nm (Bandwidth 20 nm)

-

Mode: Kinetic read, every 30-60 seconds for 10-30 minutes.

-

-

Data Processing: Calculate the slope (Relative Fluorescence Units/min) over the linear portion of the curve.

Workflow Logic Diagram

Caption: The homogeneous workflow eliminates the "Stop" step required by MUG/ONPG, enabling direct kinetic analysis.

Data Analysis & Validation

Interpreting Kinetic Data

Because Resorufin fluoresces at neutral pH, the signal generation is linear with time until substrate depletion.

-

Linearity:

values for the slope should exceed 0.98. Non-linearity suggests substrate depletion (dilute enzyme) or inner-filter effects. -

Sensitivity: Res-Gal assays can detect <0.1 pg of

-Galactosidase, offering ~100x greater sensitivity than ONPG [1].

Calculating Z' Factor (for HTS)

To validate the assay for screening:

-

Where

is the positive control (Enzyme + Res-Gal) and -

A Z' > 0.5 indicates a robust assay. The red-shifted emission of Resorufin typically yields higher Z' values by minimizing the

(background noise) caused by library compound autofluorescence.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High Background | Spontaneous hydrolysis or oxidized stock. | Store stock in anhydrous DMSO at -20°C. Prepare working solution fresh. |

| Non-Linear Kinetics | Substrate depletion. | Reduce enzyme concentration or decrease incubation time. |

| Low Signal | Wrong filter set. | Ensure Ex/Em are ~570/590 nm. Do not use standard Fluorescein filters (485/535 nm). |

| Inner Filter Effect | High concentration of colored compounds. | The red-shift minimizes this, but diluting the sample may still be necessary. |

References

-

National Institutes of Health (PMC). A New Resorufin-Based Alpha-Glucosidase Assay for High Throughput Screening. (Validates the pKa advantage of resorufin substrates for continuous assays). [Link]

-

ResearchG

-D-Galactopyranoside... Yielding the Fluorescent Product Resorufin.[1][4][5][6][7][8] (Mechanism and microfluidic applications). [Link]

Sources

- 1. A New Resorufin-Based Alpha-Glucosidase Assay for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microplate Assays for beta-Galactosidase Activity | Thermo Fisher Scientific - TW [thermofisher.com]

- 3. Resorufin-β-D-galactopyranoside [myskinrecipes.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Resorufin-based responsive probes for fluorescence and colorimetric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A resorufin-based fluorescence probe for visualizing biogenic amines in cells and zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Ultra-Sensitive β-Galactosidase Quantification Using Resorufin β-D-Galactopyranoside

Executive Summary & Mechanistic Rationale

β-galactosidase (encoded by the lacZ gene) is a cornerstone reporter enzyme used across drug discovery, molecular biology, and clinical diagnostics. While traditional chromogenic substrates like ONPG or X-gal are sufficient for basic qualitative assays, they lack the dynamic range required for high-throughput screening (HTS) and single-molecule quantification. Fluorescein-based substrates (e.g., FDG) offer improved sensitivity but suffer from green-spectrum emission, which heavily overlaps with the autofluorescence of biological samples and small-molecule libraries.

Resorufin β-D-galactopyranoside (Res-gal / RGP) has emerged as the superior fluorogenic alternative. The mechanistic advantage of Res-gal lies in its . Unlike other substrates that require complex intermediate states, the enzymatic cleavage of Res-gal directly and immediately yields resorufin. Resorufin is a highly fluorescent moiety with red-shifted spectral properties (Excitation ~571 nm / Emission ~585 nm), which effectively bypasses cellular autofluorescence[1]. This single-step kinetic profile eliminates measurement lag, enabling precise continuous-read assays and ultra-sensitive single-molecule array (Simoa) diagnostics capable of sub-femtomolar detection[2][3].

Chemical and Spectral Properties

To ensure reproducible assay design, it is critical to understand the physicochemical boundaries of the substrate. The quantitative data below summarizes the core properties of Resorufin β-D-galactopyranoside.

| Property | Value / Specification | Mechanistic Implication |

| Molecular Weight | 375.3 Da | Small molecule; highly permeable for live-cell assays. |

| Chemical Formula | C₁₈H₁₇NO₈[4] | Stable under desiccated storage at -20°C. |

| Solubility | DMSO (up to 50 mM) | Requires organic solvent for stock; aqueous buffers for assay. |

| Excitation Maximum | 570 - 573 nm[4] | Compatible with standard TRITC/Cy3 optical filter sets. |

| Emission Maximum | 580 - 585 nm[4] | Red-shifted emission avoids green-spectrum autofluorescence. |

Enzymatic Cleavage Pathway

The self-validating nature of this assay relies on the strict specificity of β-galactosidase for the β-D-galactoside linkage. Cleavage releases the fluorophore from its sterically quenched state.

Enzymatic hydrolysis of Resorufin β-D-galactopyranoside into fluorescent resorufin and galactose.

Experimental Protocols: Self-Validating Workflows

To guarantee scientific integrity, the following protocols are designed as self-validating systems. Every assay must include built-in controls to differentiate true enzymatic turnover from spontaneous substrate degradation.

Protocol A: High-Throughput Microplate Assay (In Vitro)

Causality & Design Choice: β-galactosidase from E. coli operates optimally at a neutral pH. We utilize a pH 7.3 phosphate buffer supplemented with Mg²⁺, an essential catalytic cofactor. Because Res-gal is susceptible to spontaneous hydrolysis if exposed to moisture, stock solutions are strictly maintained in anhydrous DMSO.

Step 1: Reagent Preparation

-

Substrate Stock (10 mM): Dissolve 3.75 mg of Resorufin β-D-galactopyranoside in 1 mL of anhydrous DMSO. Aliquot and store at -20°C, protected from light.

-

Assay Buffer: Prepare 100 mM Sodium Phosphate buffer (pH 7.3) containing 1 mM MgCl₂ and 10 mM β-mercaptoethanol. Note: The reducing agent prevents oxidative inactivation of the enzyme.

-

Working Solution (100 µM): Dilute the 10 mM stock 1:100 in Assay Buffer immediately prior to use.

Step 2: Self-Validating Plate Layout Prepare a black 96-well microplate (black walls prevent optical cross-talk between wells). Include the following validation conditions:

-

Blank (Negative Control): 50 µL Assay Buffer + 50 µL Working Solution. (Measures spontaneous hydrolysis).

-

Positive Control: 50 µL purified β-galactosidase (1 ng/mL) + 50 µL Working Solution.

-

Specificity Control: 50 µL sample + 1 mM PETG (a competitive β-galactosidase inhibitor) + 50 µL Working Solution. (Ensures signal is strictly enzyme-dependent).

-

Experimental Samples: 50 µL cell lysate/sample + 50 µL Working Solution.

Step 3: Execution and Measurement

-

Add 50 µL of the 100 µM Working Solution to all wells to initiate the reaction.

-

Incubate the plate at 37°C in the dark.

-

Continuous Kinetic Read: Because Res-gal undergoes single-step hydrolysis, measure fluorescence continuously every 2 minutes for 30 minutes at Ex 571 nm / Em 585 nm[1].

-

Endpoint Alternative: To stop the reaction and maximize signal, add 50 µL of 1 M Na₂CO₃ (pH 11). Resorufin fluorescence is highly pH-dependent; shifting to a highly basic pH ensures all resorufin molecules are in their maximally fluorescent anionic state.

Protocol B: Live-Cell Imaging & Single-Cell Flow Cytometry

Causality & Design Choice: Res-gal is highly membrane-permeable and can be used to quantitate lacZ expression in living cells via flow cytometry or confocal microscopy. Because its emission is red-shifted, it can be multiplexed with green fluorescent probes (e.g., Fluo-4 for calcium imaging) without spectral bleed-through[5].

-

Cultured cells expressing lacZ (and wild-type negative controls) are washed and resuspended in physiological buffer (e.g., PBS or HBSS).

-

Load cells with 10–50 µM Res-gal for 15–30 minutes at 37°C.

-

Wash cells twice with cold buffer to remove extracellular substrate.

-

Analyze via flow cytometry using a 561 nm laser for excitation and a 585/20 nm bandpass filter for emission detection.

Quantitative Data & Troubleshooting Matrix

Experimental deviations often stem from predictable chemical or biological variables. The following matrix links common issues to their mechanistic causes and actionable solutions.

| Observation / Issue | Mechanistic Causality | Corrective Action |

| High Background Signal in Blank | Spontaneous hydrolysis of Res-gal due to moisture in DMSO or prolonged exposure to ambient light. | Use strictly anhydrous DMSO for stocks. Prepare aqueous working solutions immediately before use. Store at -20°C. |

| Signal Plateau (Non-linear Kinetics) | Substrate depletion or inner-filter effect (fluorescence quenching at high localized resorufin concentrations). | Dilute the enzyme sample or reduce the incubation time. Ensure substrate is in vast molar excess. |

| Weak Signal in Mammalian Lysates | Mammalian endogenous β-galactosidase (lysosomal) has an acidic pH optimum (~pH 4.5), unlike E. colilacZ (~pH 7.3). | If measuring endogenous mammalian activity, adjust the assay buffer to pH 4.5. If measuring lacZ reporter, maintain pH 7.3 to suppress endogenous background. |

| Inconsistent Simoa Bead Loading | Aggregation of paramagnetic beads during immunocomplex formation in sub-femtomolar assays[2][3]. | Increase Tween-20 concentration in the wash buffer and ensure robust sonication of beads prior to loading Res-gal (RGP) substrate[3]. |

References

-

Leinders-Zufall, T., et al. "Contribution of the receptor guanylyl cyclase GC-D to chemosensory function in the olfactory epithelium". PNAS. URL:[Link]

-

Ashton, N. J., et al. "Targeting multiphosphorylated tau: technical and clinical validation of a new Simoa® assay for CSF and plasma detection of tau simultaneously phosphorylated at T181 and T231". medRxiv. URL:[Link]

- Quanterix Corporation. "Use of a ps396 assay to diagnose tauophaties". Google Patents (WO2020193500A1).

Sources

High-throughput screening assays for beta-gal inhibitors using Res-Gal

Application Note: High-Throughput Screening of

Abstract & Introduction

Beta-galactosidase (

This guide details the validation and execution of an HTS assay using Resorufin

Key Advantages of Res-Gal:

-

Red-Shifted Emission: Bypasses the blue/green autofluorescence common in drug libraries.

-

1:1 Stoichiometry: Simple hydrolysis kinetics compared to multistep substrates.[1]

-

pH Stability: Resorufin is stable across the physiological range (though fluorescence is pH-dependent, requiring careful buffering).[1]

Assay Principle

The assay relies on the hydrolysis of the non-fluorescent Res-Gal by

Figure 1: Reaction Mechanism

Caption: Hydrolysis of Res-Gal by

Pre-Screen Assay Development (Expertise & Validation)

Do not proceed to screening without these three validation steps. Most HTS failures stem from skipping these controls.

A. Enzyme Linearity & Stability

To ensure inhibition is the only variable, the enzyme concentration must be the rate-limiting factor.

-

Protocol: Titrate

-gal (0 to 10 nM) with saturating Res-Gal (e.g., 100 µM). -

Criterion: Select an enzyme concentration that produces a linear signal over the desired incubation time (e.g., 30–60 mins) and yields a signal-to-background (S/B) ratio > 5.

B. Determination (Critical for Inhibitor Potency)

For competitive inhibitors (common for

-

Why? If

, you will miss competitive inhibitors (they cannot compete).[1] If -

Target: Run the screen at

. This balances signal intensity with sensitivity to competitive inhibition. -

Method: Run a substrate titration curve (0–500 µM Res-Gal) and fit to the Michaelis-Menten equation.

C. DMSO Tolerance

Small molecule libraries are stored in DMSO.

-

Test: Measure enzyme activity at 0%, 1%, 2%, and 5% DMSO.

-

Limit: The final assay DMSO concentration must not inhibit the enzyme by >5%.

HTS Protocol (384-Well Format)

Reagents:

-

Assay Buffer: 50 mM Sodium Phosphate, 1 mM MgCl

, pH 7.2 (Adjust to pH 6.0 for Senescence assays). Note: Avoid thiols (DTT) if possible, as they can interact with Resorufin chemistry.[1] -

Substrate: Res-Gal (Stock: 10 mM in DMSO).[1]

-

Controls:

Workflow Diagram

Caption: Step-by-step liquid handling workflow for 384-well HTS.

Detailed Steps:

-

Compound Transfer: Dispense 100–200 nL of library compounds (in DMSO) into the plate. Include Max (DMSO only) and Min (buffer) control wells.

-

Enzyme Addition: Add 10 µL of diluted

-gal enzyme to all wells except Min controls. -

Pre-Incubation: Centrifuge briefly (1000 x g, 1 min) and incubate for 15 minutes at Room Temperature (RT). Crucial for slow-binding inhibitors.[1]

-

Substrate Addition: Add 10 µL of 2x Res-Gal solution (Final concentration =

). -

Incubation: Incubate at 37°C for 45 minutes (protected from light).

-

Readout: Measure Fluorescence Intensity (FI) on a multimode reader (e.g., PerkinElmer EnVision or Tecan Spark).[1]

Data Analysis & Quality Control

A. Z-Factor Calculation

The Z-factor is the standard metric for HTS robustness. A value of

- : Standard Deviation of Positive (Max) and Negative (Min) controls.[1][5]

- : Mean of Positive and Negative controls.

B. Hit Identification

-

Calculate % Inhibition for each well:

[1] -

Hit Cutoff: Typically Mean

.

C. to Conversion

For competitive inhibitors, convert the experimental

-

Note: This confirms why determining

in Step 3B is mandatory.[1] If you do not know

Comparison of Substrates

| Feature | Res-Gal | 4-MUG | Fluorescein-digalactoside (FDG) |

| Excitation (nm) | 571 (Orange) | 360 (UV) | 490 (Blue) |

| Emission (nm) | 585 (Red) | 450 (Blue) | 515 (Green) |

| Interference | Low (Red-shifted) | High (Library autofluorescence) | Medium (Biological autofluorescence) |

| Stoichiometry | 1:1 | 1:1 | 1:2 (Stepwise hydrolysis) |

| pH Sensitivity | High (pKa ~6.[1]0) | Low | Medium |

References

-

Assay Guidance Manual (NCBI). High-Throughput Screening Assay Validation. Available at: [Link][1]

-

Hofmann, J., & Sernetz, M. (1984).Immobilized enzyme kinetics analyzed by flow-through microfluorimetry: Resorufin-

-D-galactopyranoside as a new fluorogenic substrate.[1][6] Analytica Chimica Acta, 163, 67-72.[1][6] Available at: [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. SA-β-Galactosidase-Based Screening Assay for the Identification of Senotherapeutic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rna.uzh.ch [rna.uzh.ch]

- 5. bellbrooklabs.com [bellbrooklabs.com]

- 6. ~95%, powder | Sigma-Aldrich [sigmaaldrich.com]

Flow cytometry detection of lacZ expression with Resorufin beta-D-galactopyranoside

Application Note: Flow Cytometric Detection of lacZ Expression using Resorufin -D-galactopyranoside

Substrate:Abstract & Introduction

The bacterial lacZ gene, encoding

This Application Note details the protocol for Resorufin

Key Advantages

-

Spectral Orthogonality: Excitation/Emission (571/585 nm) allows separation from GFP/FITC.

-

High Sensitivity: Fluorogenic detection is orders of magnitude more sensitive than colorimetric (X-Gal) methods.

-

Live Cell Sorting: Non-cytotoxic substrate allows for the isolation of viable lacZ+ clones via FACS.

Principle of the Assay

The assay relies on the specific hydrolysis of the glycosidic bond in Resorufin

Upon entering the cytoplasm, intracellular